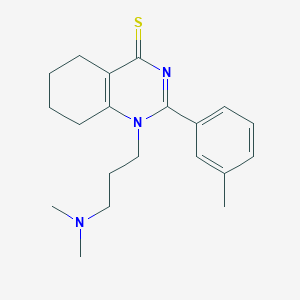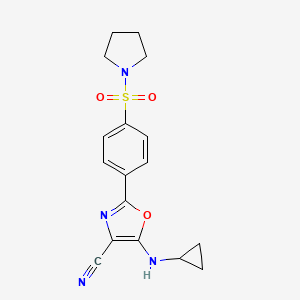![molecular formula C16H11Cl4N3O3 B2368752 N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide CAS No. 303996-55-6](/img/structure/B2368752.png)
N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including two dichlorobenzyl groups, an imino group, and an ethanediamide group. These groups contribute to the overall properties of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 435.08. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .科学的研究の応用
Estradiol Receptor Affinity
N,N'-Dialkylbis(dichlorophenyl)ethylenediamines, related to N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide, exhibit affinity to the estradiol receptor. Stereogenic dichloro-substituted compounds, particularly with 2,6-dichloro substitution, show binding interaction with hydrophobic receptor areas due to shielding by ortho-located chlorine atoms. This interaction demonstrates weak uterotrophic activity and negligible effect on hormone-dependent mammary adenocarcinoma growth in rats (von Angerer, Kranzfelder, Taneja, & Schönenberger, 1980).
Antimycotic Activity
Compounds structurally related to N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide, such as (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, exhibit notable antimycotic activity. These compounds were synthesized and evaluated for their antifungal properties, revealing significant structure-activity relationships (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).
Molecular Interaction and Electron Transfer
Research into low-molecular-weight models of polyaniline, which include compounds structurally similar to N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide, has shown that protonation of these models leads to intermolecular proton-electron transfer. This results in the formation of monoradical cations that associate in solution, indicating potential applications in electron transfer and aggregation processes (Lokshin, Pyshkina, Golubev, Sergeyev, Zezin, Kabanov, Levon, & Piankijsakul, 2001).
Optoelectronic Properties and Bioactivity
Recent studies on imine derivatives, including compounds like N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide, have explored their synthesis, crystal structure, and optoelectronic properties. Investigations into these compounds' potential bioactivity against crucial proteins of SARS-CoV-2 have shown promising interaction energy values, suggesting potential in antiviral research (Ashfaq, Tahir, Muhammad, Munawar, Ali, Ahmed, Al‐Sehemi, Alarfaji, & Khan, 2022).
Antimalarial Properties
1-Imino derivatives structurally similar to N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide have been shown to possess potent antimalarial properties in both rodents and primates. Among various structural modifications, the imines of N10-H acridinediones were notably active, highlighting the potential for antimalarial drug development (Kesten, Degnan, Hung, Mcnamara, Ortwine, Uhlendorf, & Werbel, 1992).
特性
IUPAC Name |
N'-(2,4-dichlorophenyl)-N-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4N3O3/c17-9-4-5-14(13(20)6-9)23-16(25)15(24)21-8-22-26-7-10-11(18)2-1-3-12(10)19/h1-6,8H,7H2,(H,23,25)(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGFYUVRULMMNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2368674.png)
![(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2368675.png)
![[1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclopropyl]methanol](/img/structure/B2368676.png)
![1-Methyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B2368677.png)
![1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2368678.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2368679.png)
![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)
![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)



![3-[3-(Oxiran-2-ylmethoxy)phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2368692.png)
